molecular formula C29H28N2O5 B2465503 3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one CAS No. 1105215-57-3

3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

Cat. No. B2465503
CAS RN: 1105215-57-3
M. Wt: 484.552
InChI Key: UBUOVOKOPCPNGE-UHFFFAOYSA-N
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Description

3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C29H28N2O5 and its molecular weight is 484.552. The purity is usually 95%.
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Scientific Research Applications

Anti-HIV Activity

The compound’s structural features make it an interesting candidate for anti-HIV research. Tryptoline derivatives, including this compound, have been investigated for their potential to inhibit HIV replication. Researchers have explored their interactions with viral enzymes and their effects on viral entry and integration. Further studies are needed to elucidate the precise mechanisms and optimize their antiviral activity .

Anti-Inflammatory Properties

Tryptoline derivatives have shown promise as anti-inflammatory agents. Their ability to modulate immune responses and suppress inflammatory pathways makes them relevant in conditions such as autoimmune diseases, chronic inflammation, and tissue damage. Researchers have examined their impact on cytokine production, NF-κB signaling, and other inflammatory mediators .

Anti-Leishmanial Activity

Leishmaniasis, caused by protozoan parasites of the genus Leishmania, remains a global health concern. Some tryptoline derivatives exhibit anti-leishmanial activity by interfering with parasite growth, affecting intracellular signaling, or disrupting essential metabolic pathways. These compounds could serve as leads for developing novel anti-leishmanial drugs .

Anti-Tumor Effects

Tryptoline derivatives have been investigated for their potential as anti-cancer agents. Their cytotoxicity against cancer cell lines has been studied, and they may interfere with cell cycle progression, induce apoptosis, or inhibit angiogenesis. Specific mechanisms and target pathways need further exploration .

Antioxidant Properties

The compound’s structure suggests potential antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. Researchers have evaluated tryptoline derivatives as radical scavengers and explored their impact on oxidative stress-related diseases .

Mast Cell Stabilization

Although not directly studied for this compound, related β-carboline derivatives have demonstrated mast cell stabilization. Mast cells are involved in allergic reactions and inflammatory responses. Stabilizing mast cells could have implications for allergy management and immune modulation .

Neuroprotection

While not extensively explored for this specific compound, certain tryptoline derivatives have shown neuroprotective effects. They may enhance neuronal survival, reduce oxidative stress, and modulate signaling pathways associated with neurodegenerative diseases. Further investigations are warranted .

Other Potential Applications

Beyond the mentioned fields, tryptoline derivatives have been investigated for various other activities, including antimicrobial effects, enzyme inhibition, and neurotransmitter modulation. Researchers continue to explore their diverse pharmacological properties .

properties

IUPAC Name

11-[2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O5/c1-34-23-8-5-20(6-9-23)25-14-21-7-10-24(15-27(21)36-29(25)33)35-12-11-30-16-19-13-22(18-30)26-3-2-4-28(32)31(26)17-19/h2-10,14-15,19,22H,11-13,16-18H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUOVOKOPCPNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CC5CC(C4)C6=CC=CC(=O)N6C5)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-((3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one

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